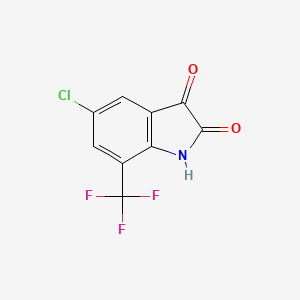
5-Cloro-7-(trifluorometil)indolina-2,3-diona
Descripción general
Descripción
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is a brown solid . It is an indole derivative that acts as an inhibitor of COX-1, COX-2, and β-catenin . This compound is useful in the treatment of diseases such as lung cancer, diabetes, and Alzheimer’s disease .
Synthesis Analysis
The synthesis of 2-trifluoromethylindoles from indoles with easy-to-handle, cheap, and low-toxic CF3SO2Na under metal-free conditions has been described . This method selectively introduces trifluoromethyl to indoles on the C2 position . The desired product can be obtained in 0.7 g yield .Molecular Structure Analysis
The molecular formula of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione is C9H3ClF3NO2 . Its average mass is 249.574 Da and its monoisotopic mass is 248.980438 Da .Physical And Chemical Properties Analysis
The compound is a brown solid . It has a melting point of 192-193°C and a predicted density of 1.525±0.06 g/cm3 . It is slightly soluble in DMSO and methanol . The compound should be stored in a dark place, sealed in dry, at room temperature . Its predicted pKa is 9.43±0.20 .Aplicaciones Científicas De Investigación
Aquí se presenta un análisis exhaustivo de las aplicaciones de investigación científica de la 5-Cloro-7-(trifluorometil)indolina-2,3-diona, centrándose en aplicaciones únicas:
Inhibidor de COX-1 y COX-2
Este compuesto actúa como inhibidor de las enzimas ciclooxigenasas COX-1 y COX-2. Estas enzimas están involucradas en el proceso inflamatorio, y su inhibición puede ser útil en el tratamiento de enfermedades inflamatorias .
Inhibición de β-catenina
Sirve como inhibidor de β-catenina, una proteína que desempeña un papel crucial en la adhesión celular y la regulación de la transcripción genética. Esta aplicación es significativa en el contexto de enfermedades como el cáncer de pulmón, la diabetes y la enfermedad de Alzheimer .
Síntesis de Agentes Anticancerígenos
El compuesto se utiliza en la síntesis de derivados que muestran promesa como agentes anticancerígenos, dirigidos a varias células cancerosas .
Actividad Antimicrobiana
Se han investigado los derivados de este compuesto por su potencial para inhibir el crecimiento microbiano, lo que podría conducir a nuevos tratamientos para enfermedades infecciosas .
Inhibidores del Virus del Herpes Simple (VHS)
Se utiliza como reactivo para la preparación de tiosemicarbazonas de isatina, que se han estudiado por su actividad inhibitoria contra el VHS .
Inhibidores de la Kinasa TAK1
El compuesto se utiliza en la preparación de derivados de oxindol que actúan como inhibidores de la kinasa TAK1, una enzima involucrada en las respuestas inflamatorias y la progresión del cáncer .
Mecanismo De Acción
Target of Action
The primary targets of 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione are COX-1, COX-2, and β-catenin . These targets play crucial roles in various biological processes. COX-1 and COX-2 are enzymes involved in the production of prostaglandins, which are lipid compounds that mediate a variety of physiological processes including inflammation, pain, and fever. β-catenin is a protein that plays a key role in cell adhesion and gene transcription.
Mode of Action
5-Chloro-7-(trifluoromethyl)indoline-2,3-dione acts as an inhibitor of its primary targets . By inhibiting COX-1 and COX-2, it can reduce the production of prostaglandins, thereby potentially alleviating inflammation and pain. The inhibition of β-catenin can affect cell adhesion and gene transcription, which may have implications in various diseases such as cancer.
Biochemical Pathways
The compound’s action on COX-1 and COX-2 affects the prostaglandin synthesis pathway . By inhibiting these enzymes, it reduces the conversion of arachidonic acid to prostaglandins. Its action on β-catenin affects the Wnt signaling pathway , which is involved in cell growth and differentiation .
Result of Action
The inhibition of COX-1 and COX-2 by 5-Chloro-7-(trifluoromethyl)indoline-2,3-dione can lead to a decrease in prostaglandin production, potentially resulting in reduced inflammation and pain. Its inhibition of β-catenin can affect cell adhesion and gene transcription, which could have implications in diseases such as cancer .
Safety and Hazards
Propiedades
IUPAC Name |
5-chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3ClF3NO2/c10-3-1-4-6(14-8(16)7(4)15)5(2-3)9(11,12)13/h1-2H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBEGSXWHZFUWGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C(=O)C(=O)N2)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80588598 | |
| Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
954586-11-9 | |
| Record name | 5-Chloro-7-(trifluoromethyl)-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80588598 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic acid](/img/structure/B1628182.png)

![[1-(2-Amino-ethyl)-pyrrolidin-2-yl]-methanol](/img/structure/B1628185.png)
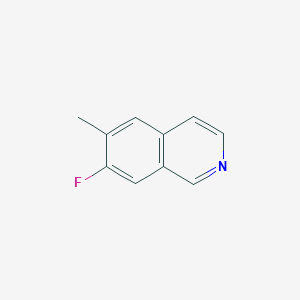

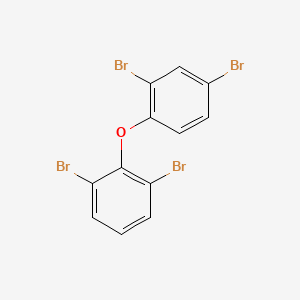

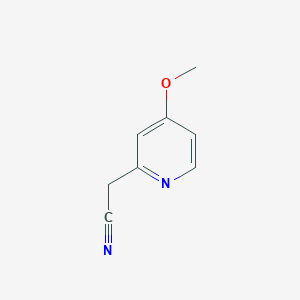
![6-Methoxybenzo[B]thiophene-3-carboxylic acid](/img/structure/B1628197.png)



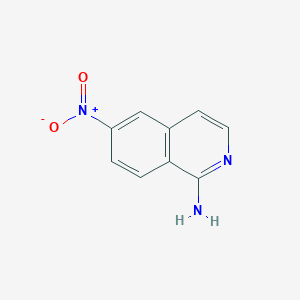
![Furo[3,2-D]pyrimidine](/img/structure/B1628203.png)